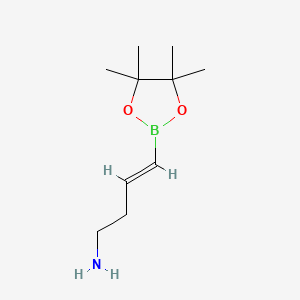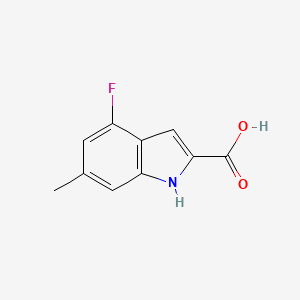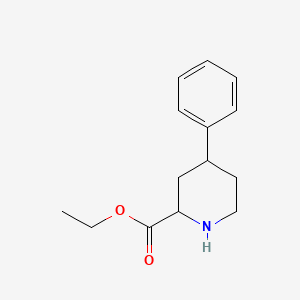
Ethyl 4-phenylpiperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-phenylpiperidine-2-carboxylate is a chemical compound belonging to the class of piperidine derivatives. It is known for its structural complexity and potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of an ethyl ester group attached to the 4-phenylpiperidine core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-phenylpiperidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzyl cyanide with bis(2-chloroethyl)methylamine, followed by conversion of the intermediate cyanide to the ethyl ester using acid-ethanol . Another approach involves the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .
Industrial Production Methods
Industrial production of this compound often employs large-scale processes that ensure high yield and purity. The original Eisleb procedure, which involves treating benzyl cyanide with sodamide and condensing the resultant dianion with bis(2-chloroethyl)methylamine, is still used by some manufacturers . This method is favored for its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenylpiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-phenylpiperidine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-phenylpiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as an agonist at the μ-opioid receptor, similar to other piperidine derivatives like pethidine . This interaction leads to analgesic effects by modulating pain signaling pathways in the central nervous system. Additionally, it may stimulate κ-opioid receptors, contributing to its antishivering effects .
Comparison with Similar Compounds
Ethyl 4-phenylpiperidine-2-carboxylate can be compared with other similar compounds, such as:
Pethidine (Meperidine): Both compounds share a similar piperidine core and exhibit analgesic properties.
Normeperidine: A metabolite of pethidine, normeperidine has similar structural features but differs in its pharmacological profile.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
ethyl 4-phenylpiperidine-2-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)13-10-12(8-9-15-13)11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3 |
InChI Key |
BFQQCYSPWIXGQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(CCN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



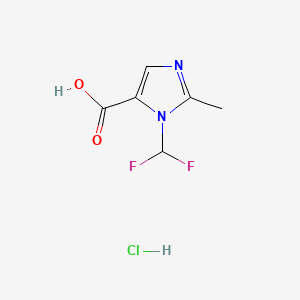

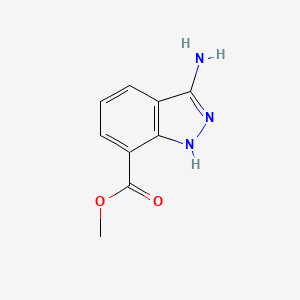
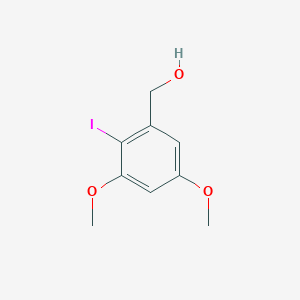
![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13506778.png)
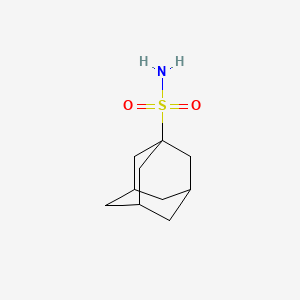

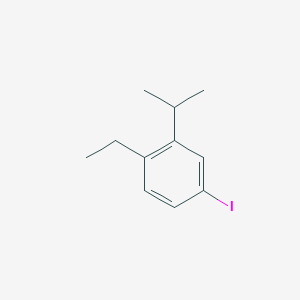
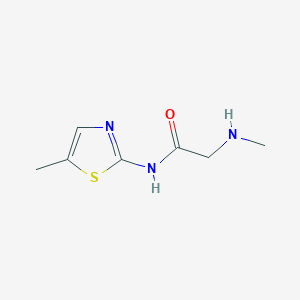

![Tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate](/img/structure/B13506803.png)
